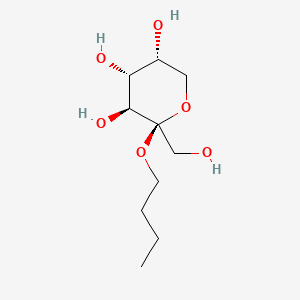
n-Butyl-beta-d-fructopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Butyl-beta-d-fructopyranoside is a fructopyranoside that can be isolated from Myrica rubra (Myricaceae) . It is a white solid with a sweet taste . It is often used as a reagent in biochemical laboratories .
Molecular Structure Analysis
The molecular formula of n-Butyl-beta-d-fructopyranoside is C10H20O6 . The compound has a molecular weight of 237.27 g/mol . The structure includes four hydrogen bond donors and six hydrogen bond acceptors . The compound has five rotatable bonds .Physical And Chemical Properties Analysis
N-Butyl-beta-d-fructopyranoside has a molecular weight of 237.27 g/mol . It has a topological polar surface area of 99.4 Ų . The compound has a complexity of 212 . It has one isotope atom count . The compound has three defined atom stereocenters and two undefined atom stereocenters .Applications De Recherche Scientifique
Isolation from Natural Sources
n-Butyl-beta-d-fructopyranoside has been isolated from natural sources such as the fresh tubers of Gastrodia elata, a plant used in traditional medicine .
Structural Analysis
The structure of n-butyl-beta-d-fructopyranoside has been determined using various spectroscopic data including 1H and 13C-NMR, HMQC, HMBC, and FABMS .
Use in Biochemical Laboratories
n-Butyl-beta-d-fructopyranoside is often used as a reagent in biochemical laboratories .
Protein Purification
This compound can be used for the expression and purification of membrane proteins .
Solvent for Degreasing
n-Butyl-beta-d-fructopyranoside can be used as a solvent for degreasing or for the separation and purification of proteins .
Enzyme Research
It has been used in the research of enzymes such as cytochrome P450 .
Synthesis of Glycosides
n-Butyl-beta-d-fructopyranoside can be used in the synthesis of glycosides and in glycoscience research .
Drug Delivery Systems
Safety and Hazards
N-Butyl-beta-d-fructopyranoside is generally safe under normal usage conditions, but appropriate safety precautions should still be taken . It is recommended that individuals handling this compound wear protective gloves, eyewear, and labor protection suits . Inhalation of the substance should be avoided, and it should be handled in a well-ventilated area . Contact with skin and eyes should also be avoided .
Orientations Futures
N-Butyl-beta-d-fructopyranoside is often used in biochemical laboratories as a reagent . It can be used for the expression and purification of membrane proteins, solvent degreasing or separation and purification of proteins . It can also be used in the study of enzymes such as cytochrome P450 , and in the synthesis of glycosides and glycoscience research . Therefore, its future directions may involve further exploration in these areas.
Mécanisme D'action
Target of Action
n-Butyl-beta-D-fructopyranoside is primarily used as a reagent in biochemical laboratories . It is often used for the expression and purification of membrane proteins . It is also used in the study of enzymes such as cytochrome P450 .
Mode of Action
It is known to be used in the solubilization or defatting of proteins, as well as in the separation and purification of proteins .
Biochemical Pathways
n-Butyl-beta-D-fructopyranoside is involved in the biochemical pathways related to protein expression and purification . It is also used in the synthesis of glycosides and in glycoscience research .
Pharmacokinetics
It is known that it is a white solid with a sweet taste, and it has low solubility in water but is soluble in ethanol, methanol, and ketone solvents .
Result of Action
The result of the action of n-Butyl-beta-D-fructopyranoside is primarily seen in its ability to aid in the expression and purification of membrane proteins . It is also used in the study of enzymes such as cytochrome P450 .
Action Environment
The action of n-Butyl-beta-D-fructopyranoside is influenced by environmental factors such as temperature and solvent. It should be stored at 2-8℃ .
Propriétés
IUPAC Name |
(2R,3S,4R,5R)-2-butoxy-2-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O6/c1-2-3-4-15-10(6-11)9(14)8(13)7(12)5-16-10/h7-9,11-14H,2-6H2,1H3/t7-,8-,9+,10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJPAGUETSZHOG-DOLQZWNJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1(C(C(C(CO1)O)O)O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCO[C@]1([C@H]([C@@H]([C@@H](CO1)O)O)O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is n-Butyl-beta-d-fructopyranoside and where is it found?
A1: n-Butyl-beta-d-fructopyranoside is a glycoside belonging to the fructoside family. It has been isolated from a diverse range of plants, including Alpinia officinarum [, ], Rumex dentatus [], Lilium brownii [], Lamium maculatum var Kansuense [], Polygonatum kingianum [], Achyranthes bidentata [], Mentha haplocalyx [], and Codonopsis pilosula var. volubilis [].
Q2: What methods are used to isolate n-Butyl-beta-d-fructopyranoside from plant sources?
A2: Researchers commonly employ chromatographic techniques for isolating n-Butyl-beta-d-fructopyranoside. These include column chromatography using various stationary phases such as silica gel [, , , ], Sephadex LH-20 [, , ], MCI-gel CHP-20P [], ODS [], and macroporous resin [].
Q3: How is the structure of n-Butyl-beta-d-fructopyranoside elucidated?
A3: The structure of n-Butyl-beta-d-fructopyranoside has been confirmed using a combination of spectroscopic techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing 1D and 2D NMR experiments [], as well as mass spectrometry (MS), including FAB-MS [] and HRCI-MS []. Additionally, researchers rely on the compound's physicochemical properties to corroborate the structural characterization [, , ].
Q4: Are there any known structural analogs of n-Butyl-beta-d-fructopyranoside?
A5: Yes, n-Butyl-alpha-d-fructofuranoside, a structural isomer differing in the anomeric configuration and ring form of the sugar moiety, has also been isolated from certain plants like Codonopsis pilosula var. volubilis [] and Polygonatum kingianum []. This suggests the possibility of investigating the structure-activity relationships within this class of compounds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Hydroxybenzo[g]quinoline-3-carboxylic acid](/img/structure/B592755.png)
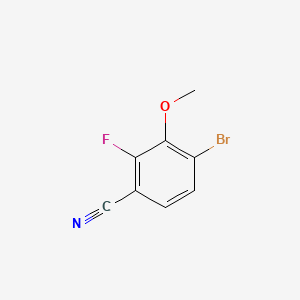
![trisodium;5-oxo-1-(2-sulfonatophenyl)-4-[(2-sulfonatophenyl)diazenyl]-4H-pyrazole-3-carboxylate](/img/structure/B592757.png)
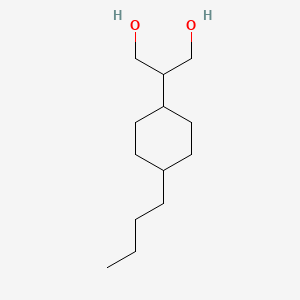
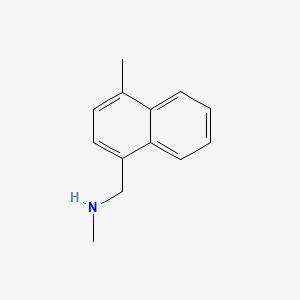

![n-[2-(Phenylthio)phenyl]-1-piperazinecarboxamide hydrochloride](/img/structure/B592769.png)
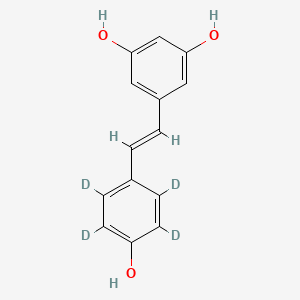
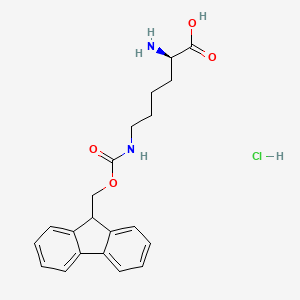
![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-glutamic Acid](/img/structure/B592775.png)